molecular formula C7H16BrN B3180641 N-Methylcyclohexanamine hbr CAS No. 2250241-73-5

N-Methylcyclohexanamine hbr

Cat. No.: B3180641
CAS No.: 2250241-73-5
M. Wt: 194.11 g/mol
InChI Key: LRVPHKNSGVHIMB-UHFFFAOYSA-N
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Description

N-Methylcyclohexanamine hydrobromide is a chemical compound with the molecular formula C7H15N. It is a secondary aliphatic amine, where the nitrogen atom is bonded to a methyl group and a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylcyclohexanamine can be synthesized through several methods. One common method involves the hydrogenation of methylaniline over a supported nickel catalyst. Another method includes the reaction of cyclohexanone with methylamine under hydrogenation conditions . Additionally, cyclohexylamine can react with methanol over copper, zinc, or copper-calcium catalysts to produce N-Methylcyclohexanamine .

Industrial Production Methods

In industrial settings, N-Methylcyclohexanamine is typically produced by the hydrogenation of methylaniline or by the reaction of cyclohexanone with methylamine. These processes are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: N-Methylcyclohexanamine can participate in substitution reactions where the methyl or cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce simpler amines.

Scientific Research Applications

N-Methylcyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methylcyclohexanamine involves its interaction with various molecular targets. As a secondary amine, it can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in acid-base reactions and form salts with acids. Additionally, its aliphatic nature enables it to interact with hydrophobic regions of biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylcyclohexanamine is unique due to its specific combination of a cyclohexyl group and a methyl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

N-methylcyclohexanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.BrH/c1-8-7-5-3-2-4-6-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVPHKNSGVHIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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